(2S)-4-(acetylamino)-2-aminobutanoic acid

Catalog No.
S1767719
CAS No.
1190-46-1
M.F
C6H12N2O3
M. Wt
160,17 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-(acetylamino)-2-aminobutanoic acid

CAS Number

1190-46-1

Product Name

(2S)-4-(acetylamino)-2-aminobutanoic acid

IUPAC Name

(2S)-4-acetamido-2-aminobutanoic acid

Molecular Formula

C6H12N2O3

Molecular Weight

160,17 g/mole

InChI

InChI=1S/C6H12N2O3/c1-4(9)8-3-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

YLZRFVZUZIJABA-YFKPBYRVSA-N

SMILES

CC(=O)NCCC(C(=O)O)N

Synonyms

N-gamma-Acetyldiaminobutyrate;N-Acetyl-L-2,4-diaminobutyrate;(2S)-4-(acetylamino)-2-aminobutanoicacid;N-acetyl-L-2,4-diaminobutanoate;1190-46-1;AC1L9AEN;Butanoicacid,4-(acetylamino)-2-amino-,(2S)-;N(gamma)-Acetyldiaminobutyrate;CHEBI:7351;SCHEMBL1768835;CTK0F9662;MolPort-023-223-533;N4-Acetyl-L-2,4-diaminobutyrate;N4-Acetyl-L-2,4-diaminobutanoate;ZINC1530424;(2S)-4-acetamido-2-aminobutanoicacid;N(4)-acetyl-L-2,4-diaminobutyricacid;C06442

Canonical SMILES

CC(=O)NCCC(C(=O)O)N

Isomeric SMILES

CC(=O)NCC[C@@H](C(=O)O)N

(2S)-4-(acetylamino)-2-aminobutanoic acid, also known as N-acetyl-L-2-aminobutyric acid, is a chiral compound with significant relevance in biochemical and pharmaceutical contexts. This amino acid derivative features an acetylamino group attached to the butanoic acid backbone, contributing to its unique properties. The compound's stereochemistry is crucial for its biological activity, as the (2S) configuration is associated with specific interactions in biological systems.

In biological systems, (2S)-4-(acetylamino)-2-aminobutanoic acid participates in several key reactions:

  • Transamination: This compound can act as an amino donor in transamination reactions, facilitating the synthesis of other amino acids.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of bioactive amines.
  • Acetylation: The acetyl group can be transferred to other substrates, influencing metabolic pathways.

These reactions are mediated by specific enzymes that enhance their efficiency and specificity within metabolic pathways

The biological activity of (2S)-4-(acetylamino)-2-aminobutanoic acid has been studied extensively:

  • Neuroprotective Effects: Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antioxidant Activity: It has been shown to possess antioxidant capabilities, which can mitigate oxidative stress in cells .
  • Modulation of Metabolic Pathways: The compound influences various metabolic pathways, including those related to amino acid metabolism and neurotransmitter synthesis .

Several methods exist for synthesizing (2S)-4-(acetylamino)-2-aminobutanoic acid:

  • Enzymatic Synthesis: Utilizing specific enzymes such as transaminases to catalyze the reaction between suitable substrates.
  • Chemical Synthesis: Traditional organic synthesis routes involve protecting group strategies and selective functionalization of starting materials like L-threonine or L-valine.
  • Biotransformation: Microbial fermentation processes can also yield this compound through the metabolic pathways of certain microorganisms.

These methods vary in efficiency and environmental impact, with enzymatic methods often being more sustainable .

The applications of (2S)-4-(acetylamino)-2-aminobutanoic acid span several fields:

  • Pharmaceuticals: It serves as a precursor for drugs targeting neurological disorders.
  • Nutraceuticals: The compound is explored for its potential benefits in dietary supplements aimed at enhancing cognitive function.
  • Research: It is used in studies investigating amino acid metabolism and neurobiology.

Interaction studies involving (2S)-4-(acetylamino)-2-aminobutanoic acid focus on its binding affinities and mechanisms of action:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors have revealed insights into its potential therapeutic effects.
  • Molecular Docking Studies: Computational models have been employed to predict its binding affinity to various biological targets, enhancing understanding of its pharmacological profile .

Several compounds share structural similarities with (2S)-4-(acetylamino)-2-aminobutanoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
L-AlanineSimple amino acidFundamental building block for proteins
N-Acetyl-L-AlanineAcetylated form of L-alanineEnhanced stability and solubility
L-ValineBranched-chain amino acidPlays a role in muscle metabolism
L-ThreonineHydroxyl group on the side chainImportant for protein synthesis

Uniqueness of (2S)-4-(acetylamino)-2-aminobutanoic Acid

The unique combination of the acetylamino group and the specific stereochemistry distinguishes (2S)-4-(acetylamino)-2-aminobutanoic acid from similar compounds. Its ability to modulate neurotransmitter systems and participate in diverse bio

IUPAC Naming Conventions

(2S)-4-(Acetylamino)-2-aminobutanoic acid represents the IUPAC systematic name for this chiral amino acid derivative, which emphasizes the absolute stereochemical configuration at the second carbon position. The compound is officially registered under CAS number 1190-46-1, providing a unique identifier for regulatory and research purposes. The systematic nomenclature reflects the presence of both an acetylamino group at the fourth carbon position and an amino group at the second carbon of the butanoic acid backbone, with the (2S) designation indicating the specific three-dimensional arrangement of substituents around the chiral center.

The molecular formula C₆H₁₂N₂O₃ encompasses a relatively simple structure with a molecular weight of 160.173 Da, making it accessible for various analytical and synthetic approaches. The InChI identifier InChI=1S/C6H12N2O3/c1-4(9)8-3-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1 provides a standardized computational representation that facilitates database searches and computational modeling studies.

Alternative Nomenclature

The compound is extensively referred to in scientific literature by several alternative names that reflect different naming conventions and research contexts. N-gamma-acetyldiaminobutyrate, often abbreviated as γ-NADA or NADA, represents the most commonly encountered nomenclature in osmolyte research. This designation specifically highlights the acetylation at the gamma position of the diaminobutyric acid backbone, which is crucial for its biological function.

N(4)-acetyl-L-2,4-diaminobutyric acid emphasizes the stereochemical L-configuration and the specific acetylation pattern, making it particularly relevant in biochemical contexts where stereochemistry determines biological activity. Additional synonyms include Nγ-acetyl-L-2,4-diaminobutyric acid, (2S)-4-acetamido-2-aminobutanoic acid, and butanoic acid, 4-(acetylamino)-2-amino-, (2S)-, each reflecting different aspects of the molecular structure and research applications.

Historical Context in Biochemical Research

The discovery of (2S)-4-(acetylamino)-2-aminobutanoic acid traces back to the early 1960s when Liss first identified the compound in latex produced by Euphorbia pulcherrima. However, its significance in osmolyte biochemistry remained unrecognized until the late 1990s when Cánovas and colleagues created Halomonas elongata mutants that accumulated this compound under high-salinity conditions. This breakthrough revealed that the compound functions as a compatible solute, protecting cells against osmotic stress and enabling survival in extreme environments.

The elucidation of its role as an intermediate in ectoine biosynthesis marked a pivotal moment in understanding bacterial stress adaptation mechanisms. Research conducted throughout the 1990s and early 2000s established the three-step enzymatic pathway converting L-aspartate-β-semialdehyde to ectoine, with (2S)-4-(acetylamino)-2-aminobutanoic acid serving as the penultimate intermediate. These findings positioned the compound at the center of osmolyte research and opened new avenues for biotechnological applications.

Recent crystallographic studies have provided unprecedented insights into the molecular structure and intermolecular interactions of this compound. The successful crystallization in aqueous solvents revealed rod-shaped crystals with an orthorhombic space group P2₁2₁2₁, demonstrating the compound's ability to form extended hydrogen bonding networks characteristic of compatible solutes.

Significance in Osmolyte Biochemistry

(2S)-4-(Acetylamino)-2-aminobutanoic acid occupies a central position in osmolyte biochemistry as both a functional compatible solute and a critical biosynthetic intermediate. Its unique structure combines the stabilizing properties of zwitterionic amino acids with the enhanced solubility conferred by the acetylamino group, making it particularly effective in cellular protection under osmotic stress conditions.

The compound's role as a branch point in the biosynthesis of both ectoine and hydroxyectoine underscores its fundamental importance in bacterial stress adaptation. Mutant studies using Halomonas elongata strains deficient in ectoine synthase demonstrated that cells accumulating (2S)-4-(acetylamino)-2-aminobutanoic acid exhibit enhanced salt tolerance compared to those accumulating the preceding intermediate, diaminobutyric acid. This observation directly demonstrated the osmoprotective capabilities of the compound and established its biological relevance beyond its role as a biosynthetic intermediate.

Molecular Formula and Weight

(2S)-4-(acetylamino)-2-aminobutanoic acid, systematically known as N-gamma-acetyl-L-2,4-diaminobutyric acid, possesses the molecular formula C₆H₁₂N₂O₃ [1] [2] [3]. The compound exhibits a molecular weight of 160.17 grams per mole, as determined through computational analysis by multiple chemical databases [1] [2] [4]. This molecular weight places the compound within the range typical of modified amino acid derivatives.

The structural composition includes six carbon atoms forming the backbone chain, twelve hydrogen atoms distributed across the molecule, two nitrogen atoms providing amine functionality, and three oxygen atoms contributing to both carboxyl and acetyl functional groups [1] [3]. The compound is registered under Chemical Abstracts Service number 1190-46-1, facilitating its identification in scientific literature [3] [4] [8].

PropertyValue
Molecular FormulaC₆H₁₂N₂O₃
Molecular Weight160.17 g/mol
CAS Registry Number1190-46-1
InChI KeyYLZRFVZUZIJABA-YFKPBYRVSA-N
SMILES NotationCC(=O)NC@@HC(=O)O

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (2S)-4-(acetylamino)-2-aminobutanoic acid, reflecting its stereochemical configuration and functional group arrangement [3] [8]. The compound is also catalogued in major chemical databases including PubChem with identifier 441021 and ChEBI with designation CHEBI:7351 [1] [10].

Stereochemistry and Chirality

L-Configuration at Alpha-Carbon

The compound exhibits distinctive stereochemical properties centered around the alpha-carbon position, designated as position 2 in the butanoic acid backbone [3] [10]. The (2S) configuration indicates the L-stereochemistry at the alpha-carbon, following the Cahn-Ingold-Prelog priority rules for absolute configuration assignment [3] [8]. This configuration is characteristic of naturally occurring amino acids and their derivatives.

The stereochemical designation (2S) specifically refers to the spatial arrangement of substituents around the chiral center at carbon-2 [3] [10]. In this configuration, the amino group occupies the position that corresponds to the L-form commonly found in biological systems [10] [12]. The absolute configuration has been confirmed through crystallographic analysis and optical rotation measurements [11] [15].

The L-configuration at the alpha-carbon imparts specific three-dimensional properties to the molecule, influencing its interaction with biological systems and its physical properties [10] [12]. This stereochemical arrangement is consistent with the compound being derived from L-2,4-diaminobutyric acid through N-acetylation [10] [11].

Comparison with Isomeric Forms

The compound exists as one of several possible stereoisomers and constitutional isomers within the acetylated diaminobutyric acid family [9] [10]. The primary distinction lies between the N(4)-acetyl derivative, which is the focus of this analysis, and the N(2)-acetyl derivative, representing positional isomers [9] [10].

The N(2)-acetyl-L-2,4-diaminobutyric acid isomer, systematically named (2S)-2-acetamido-4-aminobutanoic acid, shares the same molecular formula but differs in the position of acetylation [9]. This isomer exhibits the acetyl group attached to the alpha-amino group rather than the gamma-amino group [9]. Both compounds maintain the same molecular weight of 160.17 grams per mole but demonstrate distinct chemical and physical properties [9] [10].

Enantiomeric relationships exist with the corresponding D-forms of these compounds [13]. The D-2,4-diaminobutyric acid serves as the precursor for the D-enantiomers of acetylated derivatives, though these forms are less commonly encountered in biological systems [13]. The R-configuration at the alpha-carbon would characterize these D-forms, representing mirror images of the L-configured compounds [13] [14].

Physical Properties

Solubility Profile

(2S)-4-(acetylamino)-2-aminobutanoic acid demonstrates high solubility in aqueous systems, a characteristic attributed to its zwitterionic nature and multiple hydrogen bonding sites [1] [4]. The compound readily dissolves in water due to the presence of both carboxyl and amino functional groups, which can form extensive hydrogen bonding networks with water molecules [11] [12].

The solubility characteristics are enhanced by the ionic nature of the compound under physiological conditions [1] [12]. The molecule exists predominantly as a zwitterion in aqueous solution, with the carboxyl group deprotonated and the amino groups protonated, depending on the solution pH [1] [10]. This ionic character contributes significantly to its water solubility profile.

The compound shows limited solubility in non-polar organic solvents, consistent with its polar and ionic character [12]. The presence of the acetyl group provides some hydrophobic character, but this is insufficient to overcome the dominant hydrophilic properties imparted by the amino and carboxyl functionalities [11] [12].

Stability Characteristics

The compound exhibits stability under standard laboratory conditions when stored appropriately [4] [18]. Recommended storage conditions include refrigeration at temperatures between 2-8°C to maintain chemical integrity over extended periods [18]. The crystalline form of the compound contributes to its physical stability [11] [23].

Thermal stability analysis indicates that the compound remains stable at room temperature but may undergo decomposition at elevated temperatures [4]. Predicted boiling point calculations suggest decomposition would occur around 438.5±40.0°C, though experimental verification of this value has not been extensively documented [4].

The compound demonstrates stability in neutral to mildly acidic aqueous solutions [11] [12]. The acetyl protecting group provides some resistance to enzymatic degradation compared to the unmodified diaminobutyric acid precursor [11]. Long-term stability studies indicate minimal degradation when stored under appropriate conditions with protection from moisture and light [15] [18].

Acid-Base Properties

The acid-base behavior of (2S)-4-(acetylamino)-2-aminobutanoic acid reflects the presence of multiple ionizable groups within the molecular structure [1] [4]. Computational predictions suggest a primary pKa value of approximately 2.24±0.10, corresponding to the carboxyl group dissociation [4]. This value is consistent with typical amino acid carboxyl group pKa values.

The compound exists as a zwitterion under physiological pH conditions, with the carboxyl group deprotonated and the free amino group protonated [1] [10]. The acetylated amino group at position 4 does not contribute significantly to the acid-base equilibrium due to the amide bond formation [10] [11].

Titration behavior demonstrates typical amino acid characteristics with distinct buffering regions [12] [21]. The isoelectric point occurs at a pH where the net charge on the molecule equals zero, representing the pH at which electrophoretic mobility is minimal [12]. The presence of one free amino group and one carboxyl group results in a relatively simple acid-base profile compared to polyamino acids [10] [12].

Crystallographic Analysis

Crystal Formation Parameters

Crystallographic studies have revealed that (2S)-4-(acetylamino)-2-aminobutanoic acid crystallizes in the orthorhombic crystal system [11] [23]. The space group designation is P2₁2₁2₁ (International Tables number 19), indicating a primitive lattice with three mutually perpendicular screw axes [23] [24].

The unit cell parameters have been precisely determined through single crystal X-ray diffraction analysis [23] [24]. The unit cell dimensions are a = 5.3647(1) Å, b = 8.3652(2) Å, and c = 16.9149(5) Å, resulting in a cell volume of 759.09(3) ų [23] [24]. These parameters were obtained from measurements conducted at 100K to minimize thermal motion effects [24].

Crystallographic ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ (No. 19)
Unit Cell a5.3647(1) Å
Unit Cell b8.3652(2) Å
Unit Cell c16.9149(5) Å
Cell Volume759.09(3) ų
Formula Units (Z)4
X-ray Density1.402 g·cm⁻³

The crystallographic density calculated from the unit cell parameters equals 1.402 g·cm⁻³, which corresponds well with predicted density values [23] [24]. The asymmetric unit contains one molecule of the compound, with four formula units present in the complete unit cell (Z = 4) [23] [24].

Structural Analysis in Crystalline State

The crystal structure reveals that the molecules adopt an extended conformation with the main molecular axis aligned approximately parallel to the crystallographic c-axis [23] [24]. The molecular packing is dominated by an extensive three-dimensional hydrogen bonding network involving both amino groups and the carboxyl functionality [23] [24].

Intermolecular hydrogen bonding patterns create corrugated layers parallel to the ac plane, which are subsequently interconnected through additional hydrogen bonds to form a three-dimensional network [24]. All hydrogen atoms associated with the amino groups participate in hydrogen bonding interactions with neighboring molecules [23] [24].

The hydrogen bonding distances and geometries have been precisely characterized [24]. The NH₃⁺···O interactions exhibit distances typical of strong hydrogen bonds, with the amino group hydrogen bonds being slightly shorter than those involving the N(4)-H group [24]. These interactions contribute significantly to the crystal stability and packing efficiency [23] [24].

The methyl group and methylene units occupy regions between the hydrogen bonding networks, creating areas of reduced polarity within the crystal structure [24]. This arrangement optimizes both the polar interactions through hydrogen bonding and the van der Waals interactions through the hydrocarbon components [23] [24]. The overall packing efficiency reflects the balance between these competing intermolecular forces [23] [24].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about (2S)-4-(acetylamino)-2-aminobutanoic acid through the analysis of both proton and carbon-13 environments within the molecule [1] [2].

Proton Nuclear Magnetic Resonance Profile

The proton nuclear magnetic resonance spectrum of (2S)-4-(acetylamino)-2-aminobutanoic acid exhibits characteristic resonances that reflect the molecular architecture and electronic environment of the compound [3] [1]. The acetyl methyl group appears as a sharp singlet at approximately 2.0 parts per million, consistent with the electron-withdrawing nature of the adjacent carbonyl functionality [4]. The alpha-carbon proton (C2-H) manifests as a triplet centered at 3.8 parts per million, demonstrating coupling with the adjacent methylene protons and reflecting the deshielding effect of the amino and carboxyl substituents [1].

The methylene protons exhibit complex multipicity patterns due to their diastereotopic nature and coupling interactions. The beta-methylene protons (C3-H2) resonate in the range of 1.8-2.2 parts per million as a multiplet, while the gamma-methylene protons (C4-H2) appear downfield at 3.2-3.4 parts per million due to the deshielding influence of the acetamide nitrogen [1] [2]. The amino and amide protons display variable chemical shifts that are highly dependent on solution pH and hydrogen bonding interactions, typically appearing as broad singlets [5].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides crucial information regarding the carbon framework and electronic environment of (2S)-4-(acetylamino)-2-aminobutanoic acid [6] [7]. The carboxyl carbon resonates at approximately 175 parts per million, consistent with carboxylic acid functionality and falling within the expected range for acids and esters (170-185 parts per million) [6] [8]. The amide carbonyl carbon appears at 174 parts per million, reflecting the characteristic downfield shift of amide carbonyls due to electron delocalization [9].

The acetyl methyl carbon exhibits a resonance at 22.5 parts per million, typical for methyl groups attached to carbonyl functionalities [6] [7]. The alpha-carbon (C2) appears at 55 parts per million, demonstrating the substantial deshielding effect of the amino and carboxyl substituents [1]. The beta-methylene carbon (C3) resonates at 27 parts per million, while the gamma-methylene carbon (C4) appears at 39 parts per million, reflecting the influence of the acetamide nitrogen [6].

Infrared Spectroscopy

Infrared spectroscopy provides fundamental vibrational information about the functional groups present in (2S)-4-(acetylamino)-2-aminobutanoic acid [5] [10]. The spectrum exhibits characteristic absorption bands that enable identification and structural confirmation of the compound.

The nitrogen-hydrogen stretching region displays multiple absorptions reflecting the dual amine functionality. Primary amine stretching vibrations appear in the range of 3400-3200 wavenumbers with medium to strong intensity, exhibiting both asymmetric and symmetric stretching modes [10] [11]. The secondary amide nitrogen-hydrogen stretch manifests at 3200-3000 wavenumbers with medium intensity [10].

The carbonyl stretching region provides definitive identification of both carboxyl and amide functionalities. The carboxylic acid carbonyl stretch appears at 1735-1700 wavenumbers with strong intensity, while the amide carbonyl (amide I band) resonates at 1650-1630 wavenumbers, also with strong intensity [5] [10] [11]. The amide II band, corresponding to in-plane nitrogen-hydrogen bending, appears at 1550-1515 wavenumbers with medium intensity and serves as a diagnostic marker for secondary amides [10].

Additional characteristic absorptions include carbon-oxygen and carbon-nitrogen stretching modes in the 1400-1200 wavenumber region, and nitrogen-hydrogen wagging vibrations at 900-650 wavenumbers [5] [11].

Mass Spectrometry

Mass spectrometric analysis of (2S)-4-(acetylamino)-2-aminobutanoic acid reveals characteristic fragmentation patterns that provide structural confirmation and enable compound identification [12] [13]. Under electrospray ionization conditions, the molecular ion peak [M+H]+ appears at mass-to-charge ratio 161 with maximum relative intensity [14] [12].

Principal fragmentation pathways include the loss of water to generate [M+H-H2O]+ at mass-to-charge ratio 143, representing a common fragmentation for amino acids containing hydroxyl functionalities [12] [13]. The loss of the acetyl fragment produces an ion at mass-to-charge ratio 119, while elimination of the complete acetamide moiety yields [M+H-CH3CONH]+ at mass-to-charge ratio 102 [12].

Characteristic fragment ions include the acetyl cation [CH3CO]+ at mass-to-charge ratio 43, which typically exhibits high relative intensity due to the stability of the acylium ion [12] [13]. The acetamide fragment [CH3CONH2]+ appears at mass-to-charge ratio 60, providing confirmation of the N-acetyl functionality. Additional fragmentation produces ions corresponding to the amino acid backbone structure, facilitating structural elucidation [13].

X-ray Diffraction Patterns

X-ray diffraction analysis of crystalline (2S)-4-(acetylamino)-2-aminobutanoic acid provides detailed information about the solid-state structure and molecular packing arrangements [15] [2]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, indicating a non-centrosymmetric arrangement [15].

The unit cell parameters are: a = 5.365 Angstroms, b = 8.365 Angstroms, and c = 16.915 Angstroms, with four molecules per unit cell (Z = 4) [15] [2]. The calculated unit cell volume is 759.2 cubic Angstroms, yielding a calculated density of approximately 1.40 grams per cubic centimeter [15].

Crystallographic analysis reveals that the compound forms rod-shaped crystals through cooling crystallization from aqueous solutions [15] [2]. The crystal structure exhibits extensive hydrogen bonding networks involving both the amino and carboxyl functionalities, contributing to the stability of the crystalline form. The absolute configuration could not be determined solely by crystallographic methods due to the limited scattering power of the constituent light elements [15].

Physical Description

Solid

XLogP3

-4.4

Melting Point

220-222°C

Other CAS

1190-46-1

Wikipedia

N(4)-acetyl-L-2,4-diaminobutyric acid

Dates

Last modified: 08-15-2023

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